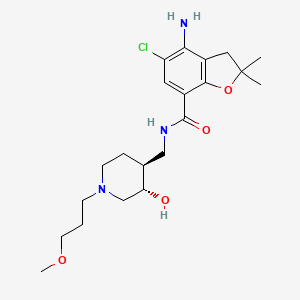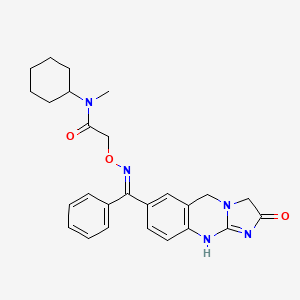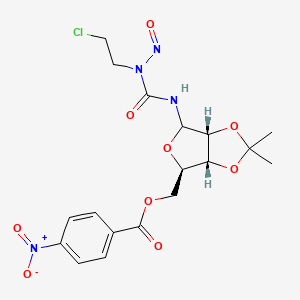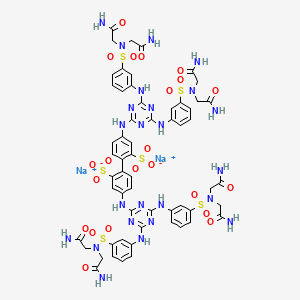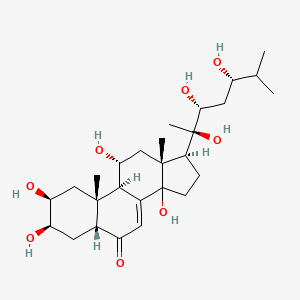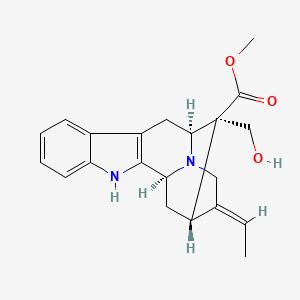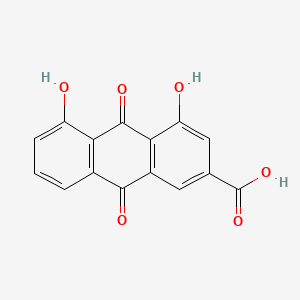![molecular formula C26H21FN2O3 B1680648 N-[3-(benzylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide CAS No. 355406-76-7](/img/structure/B1680648.png)
N-[3-(benzylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide
Übersicht
Beschreibung
RIPGBM is a prodrug form of the pro-apoptotic compound cRIPGBM. It is converted to cRIPGBM in GBM-1 glioblastoma multiforme (GBM) cancer stem cells (CSCs) but not primary human lung fibroblasts (HLFs). RIPGBM induces apoptosis in GBM CSCs (EC50 = ≤500 nM) and selectively reduces survival of GBM-1 cells (EC50 = 0.22 μM) over human neural stem cells, primary human astrocytes, and primary HLFs (EC50s = 1.7, 2.9, and 3.5 μM, respectively). It reduces tumor growth in a GBM mouse xenograft model using patient-derived GBM-39 cells engineered to express IR fluorescent protein 720 (IRFP720) when administered at a dose of 50 mg/kg twice per day.
RIPGBM is a cell type-selective apoptosis inducer in glioblastoma multiforme (GBM) cancer stem cells (CSCs).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Design
Research into compounds structurally related to N-[3-(benzylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide often focuses on the synthesis and characterization of naphthalene derivatives and their potential applications in medicinal chemistry and materials science. For example, the study of angular heterocycles and the reactions of naphthyl acetamide derivatives with aromatic amines highlight the importance of naphthalene derivatives in synthesizing complex molecular architectures with potential pharmaceutical applications (Agarwal & Mital, 1976).
Biological Activity and Pharmacological Potential
The exploration of naphthalene derivatives extends to their biological activities, including their potential as anticancer, antifungal, and antibacterial agents. The synthesis and evaluation of naphthoquinone derivatives, for instance, reveal potent cytotoxic activities against various cancer cell lines, suggesting the relevance of naphthalene derivatives in developing novel anticancer therapies (Ravichandiran et al., 2019). Similarly, studies on nitrogen and sulfur-containing hetero-1,4-naphthoquinones as antifungal and antibacterial agents underscore the potential of naphthalene derivatives in addressing infectious diseases (Tandon et al., 2009).
Environmental Applications and Analytical Chemistry
Naphthalene derivatives also find applications in environmental science and analytical chemistry, as illustrated by methods developed for the extraction and detection of polar benzene- and naphthalenesulfonates in industrial effluents. These studies contribute to the environmental monitoring and management of industrial pollutants, demonstrating the versatility of naphthalene derivatives in environmental analysis (Alonso et al., 1999).
Eigenschaften
IUPAC Name |
N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O3/c1-17(30)29(16-19-11-13-20(27)14-12-19)24-23(28-15-18-7-3-2-4-8-18)25(31)21-9-5-6-10-22(21)26(24)32/h2-14,28H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COATXBHZYVUJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ripgbm | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)

